Cas no 2228591-39-5 (tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate)

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate は、有機合成中間体として重要な化合物であり、特に医薬品開発分野で注目されています。この化合物は、アミノ基とカルバメート保護基を有するため、選択的な反応性を提供し、複雑な分子構築に有用です。3位のジフルオロメトキシ基は電子効果や代謝安定性に寄与し、薬理活性の最適化に役立ちます。tert-ブチル基による保護は酸性条件下での安定性を高め、精製や取り扱いを容易にします。高純度での合成が可能であり、研究用試薬としての信頼性が高い点も特徴です。

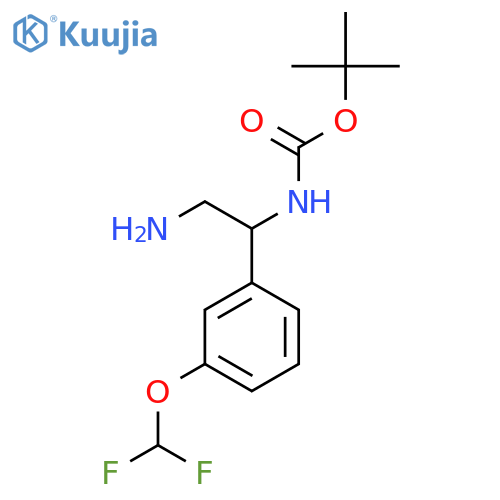

2228591-39-5 structure

商品名:tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate

- 2228591-39-5

- tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate

- EN300-1902027

-

- インチ: 1S/C14H20F2N2O3/c1-14(2,3)21-13(19)18-11(8-17)9-5-4-6-10(7-9)20-12(15)16/h4-7,11-12H,8,17H2,1-3H3,(H,18,19)

- InChIKey: GHDJYWSGCJZBPG-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC(=C1)C(CN)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 302.14419883g/mol

- どういたいしつりょう: 302.14419883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 73.6Ų

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1902027-0.1g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-2.5g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-1g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-5g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-0.5g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-0.05g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-10g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1902027-1.0g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1902027-5.0g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1902027-10.0g |

tert-butyl N-{2-amino-1-[3-(difluoromethoxy)phenyl]ethyl}carbamate |

2228591-39-5 | 10g |

$4236.0 | 2023-06-02 |

tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2228591-39-5 (tert-butyl N-{2-amino-1-3-(difluoromethoxy)phenylethyl}carbamate) 関連製品

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量